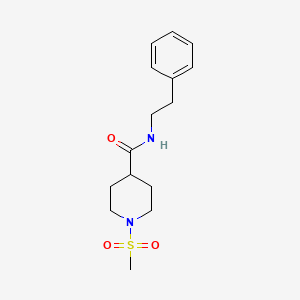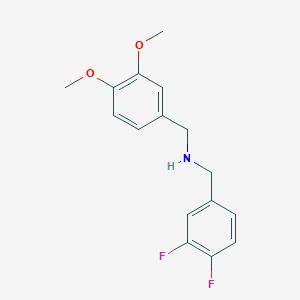![molecular formula C14H13N3O2S B5695153 2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is commonly referred to as PACT and has been studied for its potential use as an antitumor agent, as well as its ability to inhibit certain enzymes and proteins in the body.
作用機序
The mechanism of action of PACT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Inhibition of carbonic anhydrase by PACT may lead to a decrease in pH levels in cancer cells, which can inhibit their growth and induce apoptosis. PACT may also inhibit other enzymes and proteins involved in cell signaling and proliferation, leading to its antitumor effects.
Biochemical and Physiological Effects
PACT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PACT can induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of certain enzymes and proteins in the body. In vivo studies have shown that PACT can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One advantage of using PACT in lab experiments is its potential as an antitumor agent. PACT has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study. However, one limitation of using PACT in lab experiments is its potential toxicity. PACT has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of PACT. One area of research could be the development of PACT derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research could be the investigation of PACT as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of PACT and its potential applications in the field of cancer research.
合成法
PACT can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonothioylamine. This intermediate compound is then reacted with 2-chloroacetylphenol to form PACT. The final product is purified through recrystallization and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
PACT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PACT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, PACT has also been studied for its ability to inhibit certain enzymes and proteins in the body, including carbonic anhydrase, which is involved in the regulation of pH in the body.
特性
IUPAC Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13(10-19-12-6-2-1-3-7-12)17-14(20)16-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAXQXUGNXVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(pyridin-3-ylcarbamothioyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)




![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)